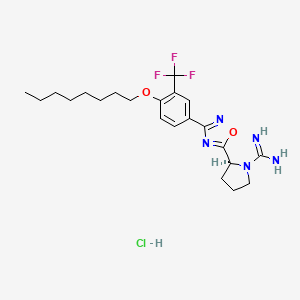

SLM6031434 hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SLM6031434 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in Attenuating Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism.[1][2] This technical guide delineates the mechanism of action of SLM6031434, focusing on its role in the modulation of pro-fibrotic signaling pathways. Through the targeted inhibition of SphK2, SLM6031434 has demonstrated significant anti-fibrotic potential in preclinical models of renal fibrosis, validating SphK2 as a promising therapeutic target for chronic kidney disease and other fibrotic conditions.[1][3] This document provides a comprehensive overview of the available data, including its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its mechanism.

Core Mechanism of Action: Inhibition of Sphingosine Kinase 2

SLM6031434 acts as a competitive inhibitor of SphK2, exhibiting a high degree of selectivity over its isoform, Sphingosine Kinase 1 (SphK1).[4] Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive signaling lipid involved in a myriad of cellular processes.[3] While SphK1 is primarily located in the cytoplasm, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[3]

The primary mechanism of SLM6031434's anti-fibrotic action stems from its inhibition of SphK2, which leads to a significant accumulation of the substrate, sphingosine, within the cell.[1][2] This increase in intracellular sphingosine levels subsequently upregulates the expression of Smad7, a key inhibitory protein in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3]

Modulation of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a central driver of fibrosis in various organs.[3] Upon ligand binding, the TGF-β receptor complex phosphorylates and activates Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator of this cascade by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor complex.[5]

By increasing the expression of Smad7, SLM6031434 effectively dampens the pro-fibrotic TGF-β/Smad signaling cascade.[1][3] This attenuation results in the reduced expression of key fibrotic mediators, including:

The overall effect is a marked reduction in the excessive deposition of extracellular matrix, a hallmark of tissue fibrosis.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for SLM6031434 hydrochloride.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.4 µM | Mouse SphK2 | [4] |

| Inhibitory Concentration (IC50) | 0.4 µM | SphK2 | [2] |

| Selectivity | 40-fold for SphK2 over SphK1 | [4] | |

| Solubility | 20 mM in water, 100 mM in DMSO | [4] | |

| In Vitro Efficacy | 3 µM (16h) reduces TGF-β-induced pro-fibrotic markers | Primary Mouse Renal Fibroblasts | [2] |

| 0.3-10 µM (16h) dose-dependently increases Smad7 protein | Primary Mouse Renal Fibroblasts | [2] | |

| 1 µM (20h) significantly increases cellular sphingosine | Human Podocytes | [2] | |

| 1 µM (24h) upregulates nephrin (B609532) and WT1 expression | Human Podocytes | [2] | |

| In Vivo Efficacy | 2 mg/kg doubles blood S1P levels at 2 hours post-injection | Wild-type Mice | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of SLM6031434 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of SLM6031434 hydrochloride.

Caption: Experimental workflow for evaluating SLM6031434.

Experimental Protocols

The following sections detail the generalized protocols for key experiments cited in the study of SLM6031434 hydrochloride.

Unilateral Ureter Obstruction (UUO) Mouse Model

The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[1]

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

-

Surgical Procedure:

-

A midline abdominal incision is made to expose the peritoneal cavity.[2][4]

-

The left ureter is carefully isolated from the surrounding tissues.

-

The ureter is completely ligated at two points using non-absorbable suture material (e.g., 4-0 silk).[2]

-

The abdominal incision is closed in layers.

-

Sham-operated control animals undergo the same procedure without ureter ligation.

-

-

Drug Administration: SLM6031434 hydrochloride or vehicle is administered to the mice, typically via intraperitoneal injection or oral gavage, starting from the day of surgery and continuing for the duration of the experiment (e.g., 7-14 days).

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the kidneys are harvested for histological, molecular, and biochemical analyses.

Cell Culture

-

Primary Renal Fibroblasts:

-

Kidneys from mice are harvested, minced, and digested with collagenase.

-

The resulting cell suspension is filtered and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Fibroblasts are isolated based on their characteristic morphology and adherence to plastic.[7][8]

-

Cells are typically used between passages 2 and 5 for experiments.

-

-

Human Podocytes:

-

Conditionally immortalized human podocyte cell lines are commonly used.

-

Cells are propagated under permissive conditions (e.g., 33°C with IFN-γ) and differentiated under non-permissive conditions (e.g., 37°C without IFN-γ) for 10-14 days before experiments.

-

Western Blotting

Western blotting is used to quantify the protein expression levels of key signaling molecules and fibrotic markers.

-

Protein Extraction: Kidney tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Smad7, pSmad2/3, α-SMA, GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the mRNA expression levels of pro-fibrotic genes.

-

RNA Extraction: Total RNA is isolated from kidney tissues or cultured cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method.

-

Primers: Gene-specific primers for target genes (e.g., Col1a1, Fn1, Ctgf) and a housekeeping gene (e.g., Gapdh) are used.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

Conclusion

SLM6031434 hydrochloride represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, centered on the selective inhibition of SphK2 and the subsequent upregulation of the anti-fibrotic protein Smad7, provides a strong rationale for its further development. The preclinical data robustly support its efficacy in attenuating the pro-fibrotic TGF-β/Smad signaling pathway. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of SLM6031434.

References

- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 2. Prevention of Renal Interstitial Fibrosis by Suplatast in a Mouse Model [jstage.jst.go.jp]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Effect of SMAD7 gene overexpression on TGF-β1-induced profibrotic responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propagation, Culture, and Characterization of Renal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]

- 8. Human Kidney Fibroblasts - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

SLM6031434 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for use in humans.

SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1][2] This small molecule has emerged as a critical tool for investigating the roles of SphK2 in various physiological and pathological processes, particularly in the context of fibrotic diseases.[1][3] Its high selectivity, with a 40-fold preference for SphK2 over SphK1, allows for precise dissection of the distinct functions of these two kinase isoforms.[4]

This technical guide provides an in-depth overview of SLM6031434 hydrochloride, including its mechanism of action, key experimental data, detailed protocols for its use in research, and visualizations of its signaling pathway and experimental workflows.

Core Properties and Mechanism of Action

SLM6031434 hydrochloride exerts its biological effects by directly inhibiting the enzymatic activity of SphK2. Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes.[4][5] Inhibition of SphK2 by SLM6031434 leads to two primary downstream consequences: a decrease in S1P production and an accumulation of the substrate, sphingosine.[1][6]

The anti-fibrotic effects of SLM6031434 are attributed to the accumulation of cellular sphingosine, which in turn upregulates the expression of Smad7.[1][3] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[3] By increasing Smad7, SLM6031434 effectively dampens the TGF-β cascade, leading to reduced expression of pro-fibrotic markers and a decrease in extracellular matrix deposition.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SLM6031434 and its hydrochloride salt.

Table 1: Physicochemical and In Vitro Activity

| Property | Value | Source |

| Formal Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride | [6] |

| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl | [4] |

| Molecular Weight | 489.96 g/mol | [4] |

| CAS Number | 1897379-34-8 | [1][4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 20 mM in water; 100 mM in DMSO | [4] |

| IC₅₀ (SphK2) | 0.4 µM | [1][2] |

| IC₅₀ (SphK1) | 16 µM | [2] |

| Kᵢ (mouse SphK2) | 0.4 µM | [4] |

| Selectivity | ~40-fold for SphK2 over SphK1 | [4] |

Table 2: Summary of In Vitro Experimental Effects

| Cell Type | Treatment | Result | Source |

| Primary mouse renal fibroblasts | 3 µM SLM6031434, 16 h | Reduces TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [1][7] |

| Primary mouse renal fibroblasts | 0.3-10 µM SLM6031434, 16 h | Dose-dependently increases Smad7 protein expression. | [1][7] |

| Human podocytes | 1 µM SLM6031434, 20 h | Significantly increases cellular sphingosine levels. | [1][2] |

| Human podocytes | 1 µM SLM6031434, 24 h | Upregulates nephrin (B609532) and WT1 protein and mRNA expression. | [1][2] |

| U937 cells | Concentration-dependent | Decreases intracellular S1P levels. | [4][6] |

Table 3: Summary of In Vivo Experimental Effects

| Animal Model | Dosage & Administration | Key Findings | Source |

| Unilateral Ureteral Obstruction (UUO) mice | 5 mg/kg, i.p., daily for 9 days | Attenuates renal interstitial fibrosis. | [1][2] |

| Reduced collagen accumulation and ECM deposition. | [1][7] | ||

| Decreased α-SMA expression (myofibroblast activation). | [1][7] | ||

| Downregulated mRNA and protein levels of Col1, FN-1, CTGF. | [1][7] | ||

| Increased sphingosine accumulation and Smad7 expression. | [1][7] | ||

| Reduced Smad2 phosphorylation. | [7] | ||

| Reduced F4/80-positive macrophage infiltration. | [1] | ||

| Wild-type mice | 2 mg/kg, single injection | Doubled blood S1P levels 2 hours after injection. | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving SLM6031434 hydrochloride are provided below. These protocols are synthesized from established research practices and should be adapted as necessary for specific experimental contexts.

In Vivo Unilateral Ureteral Obstruction (UUO) Model

This model is used to induce renal interstitial fibrosis and evaluate the anti-fibrotic efficacy of SLM6031434.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

SLM6031434 hydrochloride dissolved in a suitable vehicle (e.g., saline)

-

Anesthetic (e.g., 10% chloral (B1216628) hydrate (B1144303) or isoflurane)

-

Surgical instruments (scissors, forceps)

-

7/0 black braided silk suture

-

Heated surgical pad

Procedure:

-

Anesthetize the mouse and place it on a heated surgical pad to maintain body temperature.

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Gently displace the intestines to locate the left ureter.

-

Isolate the left ureter from the surrounding tissue using angled forceps.

-

Securely ligate the left ureter at two points between the renal pelvis and the bladder using 7/0 silk suture.[1]

-

Close the peritoneum and skin using sutures or surgical clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

For treatment groups, administer SLM6031434 hydrochloride (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection daily, starting on the day of surgery, for the duration of the study (e.g., 9 days).[1][2] Administer vehicle to the control group.

-

At the end of the treatment period, euthanize the mice and harvest the obstructed kidneys for analysis.

Western Blotting for Smad7 and Phospho-Smad2

This protocol details the detection of changes in protein expression in kidney tissue lysates or cultured cells.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Smad7, anti-phospho-Smad2, anti-total Smad2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize kidney tissue or lyse cultured cells in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Smad7, diluted 1:1000-1:1500 in blocking buffer) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity, normalizing to the loading control (β-actin).

Collagen Accumulation Assay (Hydroxyproline Assay)

This assay quantifies the total collagen content in kidney tissue as an indicator of fibrosis.

Materials:

-

Kidney tissue homogenates

-

Concentrated HCl (~12 M)

-

Pressure-tight, Teflon-capped vials

-

Hydroxyproline (B1673980) standards

-

Chloramine-T reagent

-

DMAB reagent (Ehrlich's reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Hydrolysis:

-

Homogenize a known weight of kidney tissue in ddH₂O.

-

To 100 µL of homogenate, add 100 µL of concentrated HCl in a pressure-tight vial.[5]

-

Hydrolyze the samples at 120°C for 3-12 hours.

-

-

Standard Preparation: Prepare a standard curve of hydroxyproline (0-10 µ g/well ) and hydrolyze alongside the samples.

-

Assay Reaction:

-

Transfer a small volume of the cooled hydrolysate to a 96-well plate.

-

Evaporate the samples to dryness (e.g., using a vacuum or hot plate).

-

Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.

-

Add 100 µL of DMAB reagent to each well.

-

Incubate at 60°C for 90 minutes.[5]

-

-

Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm.

-

Calculation: Determine the hydroxyproline concentration in the samples from the standard curve. Convert the amount of hydroxyproline to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with SLM6031434 hydrochloride.

Caption: Signaling pathway of SLM6031434 hydrochloride in inhibiting fibrosis.

Caption: Experimental workflow for in vivo testing using the UUO mouse model.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]

- 5. assaygenie.com [assaygenie.com]

- 6. A quantitative in vitro collagen uptake assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMAD7 antibody (66478-1-Ig) | Proteintech [ptglab.com]

- 8. A Mouse Model to Evaluate the Long-Term Structural and Functional Outcomes after the Reversal of Prolonged Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLM6031434 Hydrochloride: A Selective SphK2 Inhibitor

This technical guide provides a comprehensive overview of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the sphingolipid signaling pathway.

Introduction to Sphingosine Kinase 2 (SphK2)

Sphingosine kinases (SphKs) are a family of lipid kinases that catalyze the phosphorylation of sphingosine to produce the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] There are two main isoforms, SphK1 and SphK2, which often have distinct and sometimes opposing cellular functions.[2] While SphK1 is primarily cytoplasmic and associated with cell growth and survival, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, where it can be involved in processes like cell proliferation inhibition and apoptosis.[3] The product of SphK2, S1P, can act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface, thereby influencing a multitude of cellular processes.[1][4] The dysregulation of the SphK2/S1P signaling axis has been implicated in a variety of diseases, including cancer, inflammatory disorders, and fibrosis.[4][5]

SLM6031434 Hydrochloride: An Overview

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of SphK2.[6][7] Its ability to specifically target SphK2 makes it a valuable tool for elucidating the isoform-specific functions of this enzyme and a promising candidate for therapeutic development.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, hydrochloride | [8] |

| Molecular Formula | C22H30F3N5O2・HCl | [9] |

| Molecular Weight | 489.96 g/mol | [9] |

| CAS Number | 1897379-34-8 | [9] |

| Purity | ≥98% | [9] |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [9] |

| Storage | Store at -20°C. | [8][9] |

Biological Activity and Selectivity

SLM6031434 exhibits high selectivity for SphK2 over its isoform, SphK1. This selectivity is crucial for dissecting the specific roles of SphK2 in cellular signaling.

| Parameter | Species | Value | Selectivity (SphK1/SphK2) | Reference |

| Ki | Human SphK2 (hSphK2) | 340 nM | ~23-fold | [7] |

| Ki | Mouse SphK2 (mSphK2) | 0.4 µM (400 nM) | ~40-fold | [7][9] |

| IC50 | SphK2 | 0.4 µM | - | [6][10] |

| Ki (vs. SphK1) | Human SphK1 (hSphK1) | >7.8 µM | - | [7] |

| Ki (vs. SphK1) | Mouse SphK1 (mSphK1) | >20 µM | - | [8] |

Mechanism of Action and Signaling Pathways

SLM6031434 exerts its effects by directly inhibiting the catalytic activity of SphK2, thereby preventing the phosphorylation of sphingosine to S1P.[4] This leads to an accumulation of sphingosine and a reduction in S1P levels within specific cellular compartments.[6][8]

The Sphingosine Kinase 2 Signaling Pathway

The following diagram illustrates the central role of SphK2 in the sphingolipid metabolic pathway and the point of intervention for SLM6031434.

Caption: The SphK2 signaling pathway and the inhibitory action of SLM6031434.

Anti-Fibrotic Effects via TGF-β/Smad Pathway Modulation

A significant area of research for SLM6031434 is its anti-fibrotic potential.[5][6] Studies have shown that SLM6031434 can attenuate fibrosis, particularly in the context of kidney disease.[5][6] This effect is, in part, mediated by the upregulation of Smad7, an inhibitory Smad that acts as a negative regulator of the pro-fibrotic TGF-β signaling pathway.[5][6]

Caption: SLM6031434 modulates the TGF-β/Smad pathway, leading to anti-fibrotic effects.

In Vitro and In Vivo Efficacy

In Vitro Data

SLM6031434 has demonstrated significant activity in various cell-based assays.

| Cell Line | Treatment | Effect | Reference |

| U937 cells | - | Decreases S1P levels. | [8][9] |

| U937 cells | - | Increases sphingosine levels. | [8] |

| Primary mouse renal fibroblasts | 3 µM, 16 h | Reduces TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [6] |

| Primary mouse renal fibroblasts | 0.3-10 µM, 16 h | Dose-dependently increases Smad7 protein expression. | [6] |

| Human podocytes | 1 µM, 20 h | Significantly increases cellular sphingosine levels. | [6] |

| Wildtype human podocytes | 1 µM, 24 h | Upregulates nephrin (B609532) and WT1 protein and mRNA expression. | [6] |

In Vivo Data

Animal studies have corroborated the in vitro findings and demonstrated the potential of SLM6031434 in disease models.

| Animal Model | Dosage | Effect | Reference |

| Wild-type mice | - | Increases blood levels of S1P. | [9] |

| Wild-type mice | 2 mg/kg | Doubled the blood S1P level 2 hours after injection. | [11] |

| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Attenuates renal interstitial fibrosis. | [6] |

| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Reduced collagen accumulation and ECM deposition. | [6] |

| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Decreased α-SMA expression. | [6] |

| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Downregulated mRNA and protein levels of Col1, FN-1, CTGF. | [6] |

| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Increased sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. | [6] |

| Sphk1-/- mice | 5 mg/kg | Reduces blood S1P levels. | [8] |

| Sphk2-/- mice | 5 mg/kg | No effect on blood S1P levels. | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for assays relevant to the study of SLM6031434.

In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This assay is a common method to determine the potency of an inhibitor against recombinant SphK2.

Materials:

-

Recombinant human SphK2 enzyme

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl2, 1 mM DTT)

-

SLM6031434 hydrochloride (test inhibitor) dissolved in DMSO

-

Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, a fixed concentration of D-erythro-sphingosine (typically at or near the Km value), and varying concentrations of SLM6031434.

-

Initiate the reaction by adding recombinant SphK2 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the reaction termination buffer.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

-

Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding silica and quantifying with a scintillation counter.

-

Calculate the percent inhibition for each concentration of SLM6031434 and determine the IC50 value.

Caption: Workflow for a radiometric in vitro sphingosine kinase activity assay.

Cellular Assay for S1P Measurement (LC-MS/MS)

This protocol quantifies the levels of S1P in cells treated with an SphK2 inhibitor, providing a measure of target engagement in a cellular context.

Materials:

-

Cell line of interest (e.g., U937)

-

Cell culture medium and supplements

-

SLM6031434 hydrochloride

-

Phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent with an appropriate internal standard (e.g., C17-S1P)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells to the desired density.

-

Treat cells with varying concentrations of SLM6031434 for a specified time (e.g., 2 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids by adding the ice-cold extraction solvent containing the internal standard.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant containing the lipid extract to a new tube.

-

Dry the lipid extract, for example, under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for quantification of S1P relative to the internal standard.

Conclusion

SLM6031434 hydrochloride is a well-characterized, potent, and selective inhibitor of SphK2. Its demonstrated efficacy in vitro and in vivo, particularly in models of fibrosis, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The detailed data and protocols provided in this guide serve as a resource for scientists working to further understand the role of SphK2 in health and disease and to explore the therapeutic applications of its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SLM6031434 | SphK2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Anti-Fibrotic Potential of SLM6031434 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. Emerging research has highlighted its significant anti-fibrotic properties, particularly in the context of renal fibrosis. This technical guide synthesizes the current understanding of SLM6031434's mechanism of action, its effects in preclinical models, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action

SLM6031434 exerts its anti-fibrotic effects by inhibiting SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This inhibition leads to an intracellular accumulation of sphingosine. The elevated sphingosine levels, in turn, upregulate the expression of Smad7, an inhibitory protein of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[1] The TGF-β pathway is a well-established central mediator of fibrosis. By enhancing Smad7 expression, SLM6031434 effectively dampens the pro-fibrotic cascade initiated by TGF-β, leading to a reduction in the expression of key fibrotic markers. The IC50 value for SLM6031434's inhibition of SphK2 is 0.4 µM.[1]

Figure 1: Proposed signaling pathway for the anti-fibrotic effects of SLM6031434 hydrochloride.

Preclinical Efficacy: Data Presentation

The anti-fibrotic effects of SLM6031434 have been demonstrated in both in vitro and in vivo models of renal fibrosis.

In Vitro Studies

The primary in vitro model utilized primary mouse renal fibroblasts.

| Parameter | Cell Type | Treatment | Duration | Result |

| Pro-fibrotic Marker Expression | Primary Mouse Renal Fibroblasts | SLM6031434 (3 µM) + TGF-β | 16 hours | Reduced expression of Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[1] |

| Smad7 Expression | Primary Mouse Renal Fibroblasts | SLM6031434 (0.3-10 µM) | 16 hours | Dose-dependent increase in Smad7 protein expression.[1] |

| Sphingosine Levels | Human Podocytes | SLM6031434 (1 µM) | 20 hours | Significant increase in cellular sphingosine levels.[1] |

In Vivo Studies

The primary in vivo model was the unilateral ureteral obstruction (UUO) mouse model of tubulointerstitial fibrosis.

| Parameter | Animal Model | Treatment | Duration | Result |

| Renal Interstitial Fibrosis | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Attenuation of renal interstitial fibrosis.[1] |

| Collagen Accumulation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Reduced collagen accumulation and extracellular matrix (ECM) deposition.[1] |

| Myofibroblast Activation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Decreased α-smooth muscle actin (α-SMA) expression.[1] |

| Pro-fibrotic Gene & Protein Expression | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Downregulated mRNA and protein levels of Col1, FN-1, and CTGF.[1] |

| Signaling Pathway Modulation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Increased sphingosine accumulation and Smad7 expression; reduced Smad2 phosphorylation.[1] |

| Inflammation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Reduced infiltration of F4/80-positive macrophages and downregulated iNOS and Mcr1 mRNA.[1] |

Experimental Protocols

In Vitro Methodology: Primary Renal Fibroblast Culture and Treatment

-

Isolation and Culture: Primary renal fibroblasts are isolated from the kidneys of mice. The renal cortex is minced and subjected to enzymatic digestion to obtain a single-cell suspension. Fibroblasts are then cultured in appropriate media, typically DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment with SLM6031434: For experiments, fibroblasts are often serum-starved for a period (e.g., 24 hours) to synchronize the cell cycle. Subsequently, cells are pre-incubated with varying concentrations of SLM6031434 hydrochloride (e.g., 0.3-10 µM) for a specified duration before stimulation with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).

-

Analysis: Following treatment, cell lysates are collected for protein analysis by Western blotting to assess the expression levels of Col1, FN-1, CTGF, and Smad7. RNA can also be extracted for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of the target genes.

Figure 2: General experimental workflow for in vitro studies with SLM6031434 hydrochloride.

In Vivo Methodology: Unilateral Ureteral Obstruction (UUO) Mouse Model

-

Surgical Procedure: Unilateral ureteral obstruction is a widely used surgical model to induce progressive renal fibrosis. In mice, the left ureter is ligated at two points with a non-absorbable suture, leading to complete obstruction of urine flow and subsequent development of tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as an internal control.

-

Drug Administration: SLM6031434 hydrochloride is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal (i.p.) injection. A common dosing regimen is 5 mg/kg administered daily. Treatment usually commences at the time of or shortly after the UUO surgery and continues for the duration of the study (e.g., 9 days).

-

Tissue Harvesting and Analysis: At the end of the treatment period, mice are euthanized, and both the obstructed and contralateral kidneys are harvested. The kidneys are then processed for various analyses:

-

Histology: Kidney sections are stained with reagents such as Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and the extent of fibrosis.

-

Immunohistochemistry/Immunofluorescence: Staining for specific markers like α-SMA (myofibroblasts) and F4/80 (macrophages) is performed to assess cellular changes.

-

Western Blotting and qPCR: Kidney tissue homogenates are used to measure the protein and mRNA expression levels of fibrotic markers (Col1, FN-1, CTGF) and signaling molecules (Smad7, p-Smad2).

-

Conclusion and Future Directions

SLM6031434 hydrochloride has emerged as a promising anti-fibrotic agent with a well-defined mechanism of action targeting the SphK2/Smad7/TGF-β signaling axis. The preclinical data strongly support its potential for the treatment of fibrotic diseases, particularly chronic kidney disease. Further research is warranted to explore its efficacy in other models of fibrosis, to conduct detailed pharmacokinetic and pharmacodynamic studies, and to ultimately translate these encouraging preclinical findings into clinical applications. The development of selective SphK2 inhibitors like SLM6031434 represents a novel therapeutic strategy to combat the progression of fibrosis.

References

In-Depth Technical Guide: SLM6031434 Hydrochloride for Kidney Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) is a global health issue characterized by the progressive loss of kidney function, often culminating in renal fibrosis. A key signaling pathway implicated in the pathogenesis of renal fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway. SLM6031434 hydrochloride, a highly selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), has emerged as a promising therapeutic candidate for mitigating renal fibrosis. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with SLM6031434 in the context of kidney disease research. The document details its mechanism of action, summarizes key quantitative findings, and provides detailed methodologies for the primary experimental models used to evaluate its efficacy.

Mechanism of Action

SLM6031434 is a potent and selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). In the context of renal fibrosis, the inhibition of SphK2 by SLM6031434 leads to an increase in the intracellular levels of sphingosine. This accumulation of sphingosine, in turn, upregulates the expression of Smad7, an inhibitory Smad protein.[1] Smad7 plays a crucial role in a negative feedback loop that attenuates TGF-β signaling by preventing the phosphorylation and activation of pro-fibrotic Smad2 and Smad3. By enhancing Smad7 expression, SLM6031434 effectively counteracts the pro-fibrotic effects of TGF-β, leading to a reduction in the expression of extracellular matrix (ECM) proteins and other markers of fibrosis.[1]

Quantitative Data Summary

The efficacy of SLM6031434 has been demonstrated in both in vitro and in vivo models of renal fibrosis. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Activity of SLM6031434

| Parameter | Value | Cell Type | Reference |

| SphK2 IC50 | 0.4 µM | - | --INVALID-LINK-- |

| Smad7 Protein Expression | Dose-dependent increase | Primary Mouse Renal Fibroblasts | [1] |

| Profibrotic Marker Expression (Col1, FN-1, CTGF) | Reduction with 3 µM SLM6031434 | Primary Mouse Renal Fibroblasts | --INVALID-LINK-- |

Table 2: In Vivo Efficacy of SLM6031434 in Unilateral Ureteral Obstruction (UUO) Mouse Model

| Parameter | Treatment Group | Outcome | Reference |

| Collagen Accumulation | SLM6031434 (5 mg/kg, i.p., daily) | Reduced | [1] |

| α-SMA Expression | SLM6031434 (5 mg/kg, i.p., daily) | Decreased | [1] |

| Col1, FN-1, CTGF mRNA and Protein Levels | SLM6031434 (5 mg/kg, i.p., daily) | Downregulated | [1] |

| Smad7 Expression | SLM6031434 (5 mg/kg, i.p., daily) | Increased | [1] |

| Smad2 Phosphorylation | SLM6031434 (5 mg/kg, i.p., daily) | Reduced | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of SLM6031434.

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a well-established method for inducing renal interstitial fibrosis.

4.1.1 Surgical Procedure

-

Anesthesia: Anesthetize male C57BL/6 mice (8-10 weeks old) using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Surgical Preparation: Shave the left flank and sterilize the area with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature.

-

Incision: Make a small flank incision (~1 cm) to expose the peritoneum.

-

Ureter Ligation: Gently expose the left kidney and ureter. Isolate the ureter from surrounding tissue and ligate it at two points using 6-0 silk suture. The ureter may be cut between the two ligatures.

-

Closure: Reposition the kidney and close the peritoneal layer and skin incision with sutures or surgical clips.

-

Sham Operation: For control animals, perform the same procedure, including isolation of the ureter, but without ligation.

-

Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals during recovery.

4.1.2 SLM6031434 Administration

-

Preparation: Dissolve SLM6031434 hydrochloride in a suitable vehicle (e.g., sterile saline).

-

Dosing: Administer SLM6031434 at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 9 days).[1]

4.1.3 Tissue Harvesting and Processing

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).

-

Harvest the obstructed and contralateral kidneys for further analysis (histology, Western blotting, qPCR).

Primary Renal Fibroblast Culture and Treatment

4.2.1 Isolation and Culture of Primary Renal Fibroblasts

-

Kidney Harvest: Euthanize neonatal mice and harvest the kidneys under sterile conditions.

-

Digestion: Mince the kidney cortex and digest with a solution of collagenase and trypsin.

-

Cell Seeding: Plate the resulting cell suspension in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Fibroblast Enrichment: After a period of incubation, fibroblasts will adhere to the culture dish while other cell types can be removed by washing. Passage the fibroblasts for further experiments.

4.2.2 In Vitro Treatment with SLM6031434

-

Cell Seeding: Seed primary renal fibroblasts in appropriate culture plates.

-

Starvation: Once the cells reach a desired confluency, serum-starve them for a period (e.g., 16-24 hours) to synchronize them.

-

Treatment: Treat the cells with varying concentrations of SLM6031434 (e.g., 0.3-10 µM) for the desired duration (e.g., 16-24 hours). In some experiments, co-treat with a pro-fibrotic stimulus like TGF-β.

Western Blot Analysis

-

Protein Extraction: Lyse kidney tissue or cultured fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Smad7, p-Smad2, Collagen I, Fibronectin-1, CTGF, α-SMA, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of action of SLM6031434 in attenuating renal fibrosis.

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Caption: In vitro experimental workflow using primary renal fibroblasts.

Conclusion

SLM6031434 hydrochloride represents a promising investigational compound for the treatment of renal fibrosis. Its selective inhibition of SphK2 and subsequent upregulation of the anti-fibrotic protein Smad7 provide a targeted approach to counteract the detrimental effects of TGF-β signaling in the kidney. The preclinical data strongly support its anti-fibrotic efficacy in relevant models of kidney disease. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to further investigate the therapeutic potential of SLM6031434 in the fight against chronic kidney disease.

References

The Selective SphK2 Inhibitor SLM6031434 Hydrochloride: A Technical Guide to its Impact on Sphingosine Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SLM6031434 hydrochloride, a selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), on sphingosine accumulation. This document details the mechanism of action, presents quantitative data from key in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating the role of SphK2 in cellular signaling and disease.

Introduction: The Sphingolipid Rheostat and the Role of SphK2

Sphingolipids are a class of bioactive lipids that play critical roles in a multitude of cellular processes, including cell growth, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat." This delicate equilibrium is crucial for maintaining cellular homeostasis.

Sphingosine kinases (SphK), which exist in two isoforms, SphK1 and SphK2, are the enzymes responsible for the phosphorylation of sphingosine to S1P. While both isoforms catalyze the same reaction, they exhibit distinct subcellular localizations and are implicated in different signaling pathways. SphK2, in particular, has garnered significant interest as a therapeutic target due to its involvement in various pathological conditions, including fibrosis and cancer.

SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of SphK2.[1][2][3] Its selectivity for SphK2 over SphK1 allows for the specific interrogation of SphK2-mediated pathways.[1] By inhibiting the catalytic activity of SphK2, SLM6031434 disrupts the sphingolipid rheostat, leading to an accumulation of the enzyme's substrate, sphingosine, and a decrease in the product, S1P, within the cell.[1] This guide explores the quantitative effects of SLM6031434 on sphingosine levels and provides the necessary technical information for its use in research settings.

Mechanism of Action: Modulating the Sphingolipid Pathway

SLM6031434 hydrochloride exerts its effect by directly binding to and inhibiting the enzymatic activity of SphK2. This inhibition prevents the conversion of sphingosine to S1P, leading to a direct increase in intracellular sphingosine concentrations and a concurrent decrease in intracellular S1P levels.[1] The following diagram illustrates the canonical sphingolipid metabolic pathway and the point of intervention for SLM6031434.

Quantitative Data on Sphingosine Accumulation

The following tables summarize the quantitative effects of SLM6031434 hydrochloride on sphingosine and S1P levels from key published studies.

In Vitro Effects in U937 Human Monocytic Leukemia Cells

The study by Kharel et al. (2015) provides a detailed analysis of the dose-dependent effects of SLM6031434 on sphingolipid levels in U937 cells.[1]

| SLM6031434 Concentration | Mean Sphingosine Level (pmol/10^6 cells) | Standard Deviation | Mean S1P Level (pmol/10^6 cells) | Standard Deviation |

| Control (Vehicle) | ~2.5 | ~0.5 | ~12.5 | ~1.5 |

| 1 µM | ~7.5 | ~1.0 | ~7.5 | ~1.0 |

| 10 µM | ~15.0 | ~2.0 | ~5.0 | ~0.8 |

| Table 1: Effect of a 2-hour treatment of SLM6031434 on sphingosine and S1P levels in U937 cells. Data extracted from Kharel et al., J Pharmacol Exp Ther, 2015.[1] |

In Vivo Effects in a Mouse Model of Tubulointerstitial Fibrosis

A study by Schwalm et al. (2021) investigated the anti-fibrotic potential of SLM6031434 in a unilateral ureter obstruction (UUO) mouse model. The study reported a significant accumulation of sphingosine in the kidneys of mice treated with the inhibitor.[2]

| Treatment Group | Sphingosine Accumulation in Kidney Tissue |

| Vehicle | Baseline |

| SLM6031434 (5 mg/kg, i.p., daily for 9 days) | Strong Accumulation |

| Table 2: Qualitative summary of the effect of SLM6031434 on sphingosine accumulation in a mouse model of renal fibrosis. Specific quantitative data was not available in the provided search results. Data from Schwalm et al., Cell Signal, 2021.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving SLM6031434 hydrochloride.

In Vitro Analysis of Sphingolipid Levels in U937 Cells

This protocol is based on the methodology described by Kharel et al. (2015).[1]

4.1.1 Cell Culture and Treatment

-

Culture U937 human monocytic leukemia cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

-

Prepare stock solutions of SLM6031434 hydrochloride in an appropriate solvent (e.g., DMSO or water).[3]

-

Treat cells with the desired concentrations of SLM6031434 or vehicle control for the specified duration (e.g., 2 hours).

4.1.2 Lipid Extraction

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of PBS.

-

Perform a protein assay to determine the protein concentration for normalization.

-

For lipid extraction, use a modified Bligh-Dyer method. To the cell suspension, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.

-

Vortex the mixture vigorously and incubate on ice.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

-

Centrifuge at 1000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

4.1.3 LC-MS/MS Analysis of Sphingolipids

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify sphingosine and S1P.

-

Use stable isotope-labeled internal standards for accurate quantification.

In Vivo Analysis in a Mouse Model of Tubulointerstitial Fibrosis

This protocol is based on the methodology described by Schwalm et al. (2021).[2]

4.2.1 Animal Model

-

Use a validated mouse model of tubulointerstitial fibrosis, such as the unilateral ureteral obstruction (UUO) model.

-

House animals in accordance with institutional guidelines and provide ad libitum access to food and water.

4.2.2 Dosing Regimen

-

Administer SLM6031434 hydrochloride (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 9 days).

4.2.3 Tissue Collection and Processing

-

At the end of the treatment period, euthanize the animals according to approved protocols.

-

Perfuse the animals with PBS to remove blood from the organs.

-

Harvest the kidneys and either snap-freeze them in liquid nitrogen for lipid analysis or fix them in formalin for histological analysis.

4.2.4 Lipid Extraction and Analysis from Tissue

-

Homogenize a weighed portion of the frozen kidney tissue in a suitable buffer.

-

Perform lipid extraction from the tissue homogenate using a similar method as described for cells (Section 4.1.2).

-

Proceed with LC-MS/MS analysis as detailed in Section 4.1.3, adjusting for the tissue matrix as necessary.

Conclusion and Future Directions

SLM6031434 hydrochloride is a valuable research tool for elucidating the specific roles of SphK2 in health and disease. As demonstrated by the presented data, its selective inhibition of SphK2 leads to a predictable and measurable accumulation of intracellular sphingosine. This modulation of the sphingolipid rheostat has shown therapeutic potential, particularly in the context of fibrosis.

Future research should focus on further quantifying the in vivo effects of SLM6031434 on sphingosine levels in various tissues and disease models. A deeper understanding of the downstream signaling consequences of sphingosine accumulation will be critical in translating the therapeutic potential of SphK2 inhibition into clinical applications. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these investigations.

References

SLM6031434 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). This document includes detailed experimental protocols and visual representations of its mechanism of action to support further research and drug development efforts.

Chemical Structure and Properties

SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride | [3] |

| CAS Number | 1897379-34-8 | [1][4] |

| Molecular Formula | C₂₂H₃₀F₃N₅O₂ · HCl | [3][4] |

| Molecular Weight | 489.96 g/mol | [4] |

| SMILES | N=C(N1--INVALID-LINK--CCC1)N.Cl | [1] |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [4] |

| Storage | Store at -20°C. For solvent-based stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4] | [1][4] |

| Purity | ≥98% | [4] |

Mechanism of Action and Biological Activity

SLM6031434 is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] S1P is a critical signaling lipid involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including fibrosis.[5]

Key Biological Activities:

-

Selective SphK2 Inhibition: SLM6031434 exhibits potent and selective inhibition of SphK2 with a Ki value of 0.4 μM for the mouse enzyme and an IC50 value of 0.4 μM.[1][6] It shows a 40-fold selectivity for SphK2 over its isoform, SphK1.[4][6]

-

Anti-Fibrotic Effects: SLM6031434 has demonstrated significant anti-fibrotic efficacy in preclinical models of kidney fibrosis.[1][2][7][8] It attenuates the accumulation of extracellular matrix proteins like collagen and fibronectin.[7][8]

-

Modulation of Sphingolipid Levels: Inhibition of SphK2 by SLM6031434 leads to an increase in cellular sphingosine levels and a decrease in intracellular S1P levels.[4][6] Interestingly, systemic administration in mice has been shown to increase blood S1P levels.[4][6]

-

TGF-β/Smad Signaling Pathway: The anti-fibrotic effects of SLM6031434 are mediated, in part, through the upregulation of Smad7, an inhibitory Smad protein that negatively regulates the pro-fibrotic TGF-β signaling pathway.[1][2][9] By increasing Smad7 expression, SLM6031434 counteracts the downstream effects of TGF-β, including the expression of fibrotic genes.[1][2][7]

The signaling pathway illustrating the mechanism of action of SLM6031434 in attenuating fibrosis is depicted below.

Caption: SLM6031434 inhibits SphK2, leading to increased sphingosine and subsequent upregulation of Smad7, which in turn inhibits the pro-fibrotic TGF-β signaling pathway.

Experimental Protocols

In Vitro Sphingosine Kinase 2 (SphK2) Inhibition Assay

This radiometric biochemical assay quantifies the inhibitory potential of SLM6031434 on recombinant human SphK2 activity.

Materials:

-

Recombinant human SphK2 enzyme (from cell lysates of transfected HEK293T or Sf9 insect cells)

-

SLM6031434 hydrochloride

-

Kinase assay buffer: 20 mM Tris-HCl (pH 7.4), 1 M KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitors.[7][10]

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP

-

P81 phosphocellulose cation exchange paper

-

75 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of SLM6031434 hydrochloride in the kinase assay buffer. A typical concentration range to test is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant SphK2 enzyme (0.02–0.03 mg of total protein from cell lysate) with the kinase assay buffer.

-

Pre-incubation: Add the desired concentration of SLM6031434 or vehicle to the enzyme mixture and pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding D-erythro-sphingosine (final concentration 5-10 µM) and [γ-³²P]ATP (final concentration 10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. Ensure this time is within the linear range of product formation.

-

Reaction Termination: Stop the reaction by placing the tubes on ice.

-

Separation of Product: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 75 mM orthophosphoric acid, followed by a final wash with acetone.

-

Quantification: Measure the radioactivity of the ³²P-labeled S1P product retained on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of SLM6031434 compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro radiometric SphK2 inhibition assay.

In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

This surgical model is used to induce progressive renal interstitial fibrosis to evaluate the anti-fibrotic efficacy of SLM6031434.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

SLM6031434 hydrochloride

-

Vehicle (e.g., saline or appropriate solvent)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 8-0 nylon)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

Anesthesia: Anesthetize the mouse using isoflurane.

-

Surgical Procedure:

-

Place the anesthetized mouse on a heated surgical pad.

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Gently move the intestines to expose the left ureter.

-

Isolate the left ureter and ligate it at two points using 8-0 nylon suture.

-

For sham-operated control animals, the ureter is isolated but not ligated.

-

Close the abdominal incision in layers.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Treatment:

-

Administer SLM6031434 hydrochloride (e.g., 5 mg/kg, intraperitoneally) or vehicle daily for the duration of the study (e.g., 9 days).[2]

-

-

Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the kidneys.

-

Fibrosis Assessment:

-

Histology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.

-

Immunohistochemistry: Stain kidney sections for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.

-

Gene Expression Analysis: Extract RNA from a portion of the kidney and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Fn1, Ctgf).

-

Protein Analysis: Extract protein from a portion of the kidney and perform Western blotting to measure the protein levels of fibrotic markers and signaling molecules (e.g., α-SMA, fibronectin, p-Smad2, Smad7).

-

Caption: Experimental workflow for the unilateral ureteral obstruction (UUO) mouse model.

Synthesis

While a detailed, step-by-step synthesis protocol for SLM6031434 is not publicly available, the synthesis of structurally related SphK2 inhibitors has been described. The synthesis likely involves a multi-step process. A plausible synthetic route could involve the coupling of a substituted benzonitrile (B105546) with hydroxylamine (B1172632) to form an amidoxime. This intermediate would then be reacted with N-Boc-L-proline to form the 1,2,4-oxadiazole (B8745197) core. Subsequent deprotection and guanidinylation steps would yield the final compound.

Conclusion

SLM6031434 hydrochloride is a valuable research tool for investigating the role of SphK2 in various physiological and pathological processes, particularly in the context of fibrotic diseases. Its high selectivity and demonstrated in vivo efficacy make it a promising lead compound for the development of novel anti-fibrotic therapies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of targeting SphK2.

References

- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of sphingosine kinase 2 attenuates hypertrophic scar formation via upregulation of Smad7 in human hypertrophic scar fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8): A Selective Sphingosine Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLM6031434 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This technical guide provides a comprehensive overview of SLM6031434 hydrochloride, including its chemical properties, mechanism of action, and key quantitative data from various studies. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and development. The document also includes visualizations of the relevant signaling pathway and a typical experimental workflow to aid in the understanding of its biological context and practical application.

Chemical and Physical Properties

SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434.[1]

| Property | Value | Reference |

| CAS Number | 1897379-34-8 | [1] |

| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl | [1] |

| Molecular Weight | 489.96 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to beige powder/crystalline solid | [3] |

| Solubility | Soluble to 20 mM in water and 100 mM in DMSO. | [1] |

| Storage | Store at -20°C | [1] |

Quantitative Data Summary

SLM6031434 hydrochloride exhibits high selectivity for Sphingosine Kinase 2 (SphK2) over Sphingosine Kinase 1 (SphK1).

| Parameter | Species/Cell Line | Value | Reference |

| Kᵢ (SphK2) | Mouse | 0.4 µM | [1] |

| IC₅₀ (SphK2) | Not Specified | 0.4 µM | [4] |

| Selectivity | SphK2 vs. SphK1 | 40-fold | [1] |

| Effect on S1P levels (in vitro) | U937 cells | Decreases levels of sphingosine-1-phosphate (S1P) | [1] |

| Effect on S1P levels (in vivo) | Wild-type mice | Increases blood levels of S1P | [1] |

| Effect on profibrotic markers (in vitro) | Primary mouse renal fibroblasts | Reduces TGFβ-induced expression of Col1, FN-1, CTGF at 3 µM (16h) | [4] |

| Effect on Smad7 expression (in vitro) | Primary mouse renal fibroblasts | Dose-dependently increases Smad7 protein expression (0.3-10 µM, 16h) | [4] |

| Effect on cellular sphingosine (in vitro) | Human podocytes | Significantly increases cellular sphingosine levels at 1 µM (20h) | [4] |

| In vivo efficacy | Unilateral Ureteral Obstruction (UUO) mouse model | Attenuates renal interstitial fibrosis at 5 mg/kg, i.p., daily for 9 days | [4] |

Mechanism of Action and Signaling Pathway

SLM6031434 hydrochloride exerts its biological effects by selectively inhibiting Sphingosine Kinase 2 (SphK2). SphK2 is one of the two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in a myriad of cellular processes.[5]

In the context of renal fibrosis, the inhibition of SphK2 by SLM6031434 has been shown to have anti-fibrotic effects. This is, in part, mediated through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[6] TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation of Smad proteins (Smad2/3).[7] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and promotes the transcription of genes associated with fibrosis, such as collagen and fibronectin.[7]

SLM6031434 has been observed to increase the expression of Smad7, an inhibitory Smad that acts as a negative regulator of the TGF-β/Smad pathway.[4] By upregulating Smad7, SLM6031434 can attenuate the pro-fibrotic signaling cascade initiated by TGF-β. Additionally, the inhibition of SphK2 leads to an accumulation of its substrate, sphingosine, which may also contribute to the observed anti-fibrotic effects.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of SLM6031434 hydrochloride.

| Experiment | Detailed Methodology |

| In Vitro Sphingosine Kinase 2 (SphK2) Inhibition Assay (Radiometric) | 1. Reagents and Materials: - Recombinant human or mouse SphK2- Sphingosine (substrate)- [γ-³²P]ATP or [γ-³³P]ATP- SLM6031434 hydrochloride (test inhibitor)- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)- Kinase reaction termination solution (e.g., 1N HCl)- Organic solvent for extraction (e.g., chloroform/methanol mixture)- Thin-layer chromatography (TLC) plates- Scintillation counter2. Procedure: a. Prepare serial dilutions of SLM6031434 hydrochloride in the assay buffer. Include a vehicle control (e.g., DMSO). b. In a microcentrifuge tube or 96-well plate, combine the recombinant SphK2 enzyme, sphingosine, and the test inhibitor at various concentrations. c. Pre-incubate the mixture for 10-15 minutes at 37°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range. f. Terminate the reaction by adding the termination solution. g. Extract the lipids, including the radiolabeled S1P product, using an organic solvent mixture. h. Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC. i. Quantify the amount of radiolabeled S1P using a scintillation counter. j. Calculate the percentage of inhibition for each concentration of SLM6031434 hydrochloride and determine the IC₅₀ or Kᵢ value.[8][9] |

| In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis | 1. Animals and Materials: - 8-10 week old male mice (e.g., C57BL/6)- Anesthetic (e.g., isoflurane, ketamine/xylazine)- Surgical instruments- Suture material (e.g., 4-0 or 5-0 silk)- SLM6031434 hydrochloride- Vehicle (e.g., saline, PBS with appropriate solubilizing agents)2. Surgical Procedure: a. Anesthetize the mouse and place it on a heating pad to maintain body temperature. b. Make a flank incision to expose the left kidney and ureter. c. Ligate the left ureter at two points using silk suture. d. Close the incision in layers. e. Provide post-operative care, including analgesics and monitoring for recovery.3. Dosing Regimen: a. Administer SLM6031434 hydrochloride (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting from the day of surgery for a specified duration (e.g., 9 days).[4]4. Endpoint Analysis: a. At the end of the study period, euthanize the mice and harvest the kidneys. b. Process the kidney tissue for histological analysis (e.g., Masson's trichrome, Sirius Red staining for collagen deposition), immunohistochemistry (e.g., for α-SMA, fibronectin), and molecular analysis (e.g., Western blot for Smad7, qRT-PCR for profibrotic gene expression).[5][10][11][12] |

| Cell-Based Assay for Anti-Fibrotic Activity | 1. Cell Culture and Reagents: - Primary mouse renal fibroblasts or a suitable kidney cell line (e.g., human podocytes)- Cell culture medium and supplements- Recombinant human TGF-β1- SLM6031434 hydrochloride- Reagents for Western blotting, qRT-PCR, or immunofluorescence.2. Procedure: a. Seed the cells in appropriate culture plates and allow them to adhere. b. Pre-treat the cells with various concentrations of SLM6031434 hydrochloride for a specified time (e.g., 1-2 hours). c. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic response. d. Incubate for a further period (e.g., 16-24 hours). e. Harvest the cells for downstream analysis.3. Analysis: a. Western Blotting: Analyze the protein expression of profibrotic markers (e.g., collagen I, fibronectin, α-SMA) and signaling molecules (e.g., Smad7, p-Smad2/3).[4] b. qRT-PCR: Analyze the mRNA expression of profibrotic genes. c. Immunofluorescence: Visualize the expression and localization of fibrotic markers. |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic efficacy of SLM6031434 hydrochloride.

Conclusion

SLM6031434 hydrochloride is a valuable research tool for investigating the role of Sphingosine Kinase 2 in various physiological and pathological processes. Its high selectivity and demonstrated efficacy in preclinical models of renal fibrosis make it a promising candidate for further investigation in the development of novel anti-fibrotic therapies. The data and protocols presented in this guide are intended to support the scientific community in advancing our understanding of SphK2 inhibition and its therapeutic potential.

References

- 1. rndsystems.com [rndsystems.com]

- 2. SLM6031434 hydrochloride ≥98% (HPLC) | 1897379-34-8 [sigmaaldrich.com]

- 3. SLM6031434 (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unilateral ureteral obstruction. [bio-protocol.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

SLM6031434 Hydrochloride: A Technical Guide to Target Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction